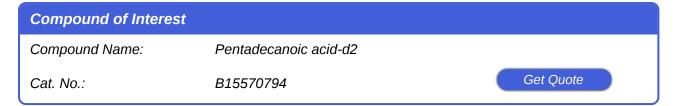


# What is Pentadecanoic acid-d2 and its chemical properties

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# An In-depth Technical Guide to Pentadecanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pentadecanoic acid-d2**, a deuterated form of pentadecanoic acid. This document details its chemical and physical properties, its role in significant biological signaling pathways, and protocols for its application in research, particularly in the field of metabolomics.

# Core Concepts: Introduction to Pentadecanoic Acidd2

**Pentadecanoic acid-d2** is a stable isotope-labeled version of pentadecanoic acid, a 15-carbon saturated fatty acid. The notation "-d2" indicates that two hydrogen atoms in the molecule have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.

Its primary application is as an internal standard for the precise and accurate quantification of its non-deuterated counterpart, pentadecanoic acid, in various biological samples.[1] The use of a deuterated standard is crucial for correcting for variations that can occur during sample preparation and analysis, thereby ensuring high accuracy and precision.



### **Chemical and Physical Properties**

While specific experimental data for all physical properties of **Pentadecanoic acid-d2** are not readily available, the properties of the non-deuterated form, Pentadecanoic acid, serve as a very close approximation due to the minimal impact of deuterium substitution on these bulk properties.

Property	Value	Source
Chemical Formula	C15H28D2O2	[1]
Molecular Weight	244.41 g/mol	[1]
Exact Mass	244.23700 u	[1]
Appearance	White solid (estimated)	[2]
Melting Point	51-53 °C (for non-deuterated form)	[3]
Boiling Point	257 °C at 100 mmHg (for non- deuterated form)	[3]
Solubility	Soluble in ethanol.	[3]

### **Biological Significance and Signaling Pathways**

Pentadecanoic acid, the non-deuterated analogue of **Pentadecanoic acid-d2**, is an odd-chain saturated fatty acid that has garnered significant interest for its roles in human health. It is found in dairy fat and ruminant meat and can also be synthesized by the gut microbiota.[4] Emerging research has linked higher levels of pentadecanoic acid to a lower risk of chronic diseases, including type 2 diabetes and cardiovascular disease.[4]

Pentadecanoic acid exerts its biological effects through the modulation of several key signaling pathways. **Pentadecanoic acid-d2** is instrumental in the study of these pathways by enabling the accurate quantification of the endogenous compound.

#### **AMPK/mTOR Signaling Pathway**

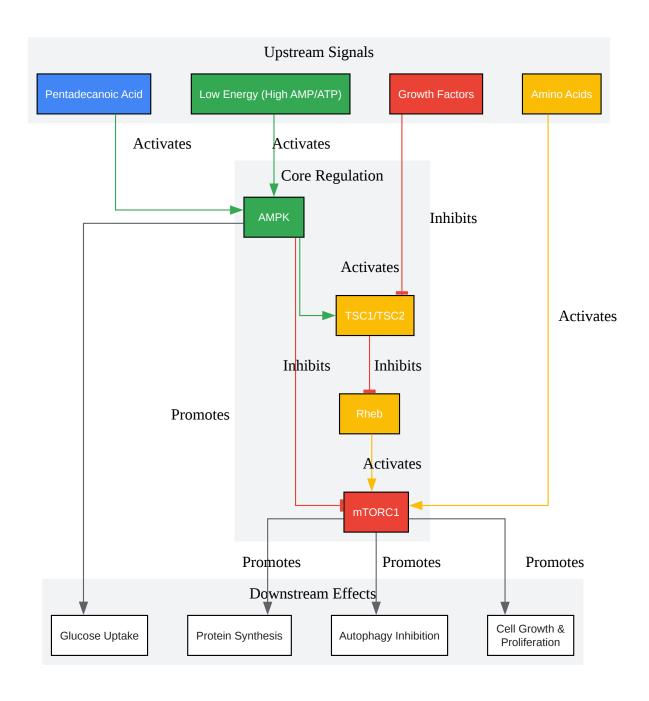


#### Foundational & Exploratory

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The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular metabolism and growth. Pentadecanoic acid has been shown to activate AMPK and inhibit mTOR.[5] AMPK activation is a key event in cellular energy sensing, promoting catabolic pathways to generate ATP. Conversely, mTOR is a central regulator of cell growth and proliferation. The interplay between these two pathways is critical for maintaining cellular homeostasis.





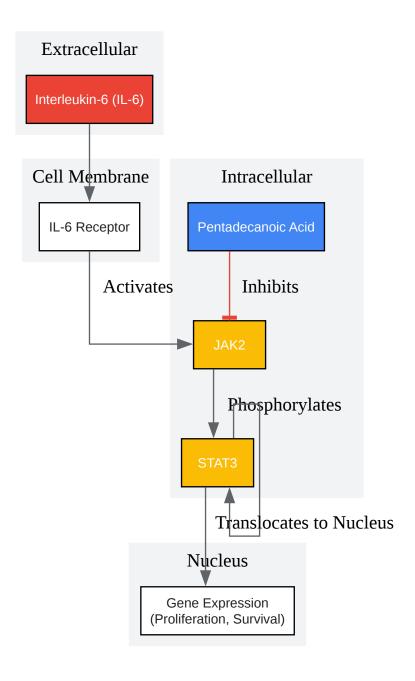
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Pentadecanoic Acid's role in the AMPK/mTOR signaling pathway.



#### **JAK2/STAT3 Signaling Pathway**

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway, suggesting its potential as an anticancer agent.[6]



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Inhibition of the JAK2/STAT3 signaling pathway by Pentadecanoic Acid.

#### **Experimental Protocols**

**Pentadecanoic acid-d2** is primarily used as an internal standard in quantitative mass spectrometry. The following is a general protocol for the quantification of pentadecanoic acid in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### **Materials and Reagents**

- Pentadecanoic acid-d2 (internal standard)
- Pentadecanoic acid (analytical standard)
- HPLC-grade methanol, acetonitrile, isopropanol, and water
- · Formic acid or ammonium acetate
- Biological matrix (e.g., plasma)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system (e.g., triple quadrupole)

## **Sample Preparation**

- Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of pentadecanoic acid into the blank biological matrix.
- Internal Standard Spiking: Add a fixed amount of Pentadecanoic acid-d2 to all samples, calibration standards, and quality control samples.



- Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the samples.
- Vortex and Centrifuge: Vortex the samples thoroughly and then centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

#### **LC-MS/MS Analysis**

- Chromatographic Separation: Use a C18 reversed-phase column to separate pentadecanoic acid from other matrix components. A typical mobile phase would consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both pentadecanoic acid and **Pentadecanoic acid-d2** should be monitored.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Pentadecanoic acid	[M-H] <sup>-</sup>	Fragment ion
Pentadecanoic acid-d2	[M-H] <sup>-</sup>	Fragment ion

Note: The exact m/z values will need to be determined empirically on the specific instrument used.

#### **Data Analysis**

 Peak Integration: Integrate the peak areas for both the native pentadecanoic acid and the deuterated internal standard.

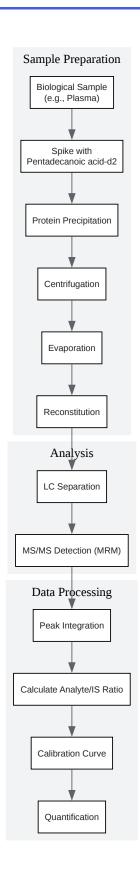






- Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Quantification: Determine the concentration of pentadecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Workflow for Quantitative Analysis using Pentadecanoic acid-d2.



#### Conclusion

**Pentadecanoic acid-d2** is an essential tool for researchers and scientists in the fields of metabolomics, drug development, and clinical research. Its use as an internal standard enables the reliable quantification of pentadecanoic acid, a fatty acid of growing interest due to its association with metabolic health. Understanding its chemical properties and its application in analytical methodologies is key to advancing our knowledge of the biological roles of odd-chain fatty acids.

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